3-bromo-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that belongs to the class of pyrrolopyridines. This compound is notable for its unique structure and potential applications in medicinal chemistry. The presence of both bromine and trifluoromethyl groups contributes to its chemical properties, making it a subject of interest in various scientific studies.
3-bromo-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine can be classified as a trifluoromethylpyridine derivative. Its structure includes a pyrrole ring fused to a pyridine ring, which is characteristic of many biologically active compounds.
The synthesis of 3-bromo-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine typically involves several steps, including bromination and trifluoromethylation. A common synthetic route may include:
The reaction conditions for these transformations typically require careful control of temperature and solvent choice to optimize yield and purity. For instance, reactions may be conducted in polar aprotic solvents under inert atmospheres to minimize side reactions.
The molecular structure of 3-bromo-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine features a fused ring system with distinctive substituents:
The InChI key for this compound is UIDPTVHTALSVCH-UHFFFAOYSA-N
, which can be used for database searches and identification purposes .
3-bromo-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine can participate in various chemical reactions:
These reactions often require specific conditions such as temperature control, choice of solvents, and catalysts to enhance reaction rates and selectivity.
The mechanism of action for compounds like 3-bromo-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine often involves interactions with biological targets such as enzymes or receptors. The trifluoromethyl group enhances the lipophilicity, allowing better membrane permeability and interaction with lipid environments.
Research indicates that derivatives of pyrrolopyridines can exhibit significant biological activities, including antitumor and antimicrobial effects. The specific mechanism may involve inhibition of key enzymes or modulation of receptor activities.
This comprehensive analysis highlights the significance of 3-bromo-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine in both research and practical applications across various scientific fields.
Electrophilic halogenation at the electron-rich 3-position of the pyrrolo[3,2-b]pyridine core is a cornerstone strategy. The 3-position’s reactivity stems from the pyrrole-like ring, which is significantly more electron-dense than the pyridine-like ring bearing the electron-withdrawing trifluoromethyl group at C7.
N-Bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF, acetonitrile) facilitates electrophilic bromination at C3. The reaction proceeds via the formation of a bromonium ion (Br⁺) equivalent from NBS, which attacks the nucleophilic C3 carbon. The electron-withdrawing trifluoromethyl group at C7 further enhances regioselectivity by reducing electron density at C5 and C6, directing bromination exclusively to C3 [1].Table 1: NBS Bromination Optimization for Pyrrolo[3,2-b]pyridines
Solvent | Temperature (°C) | Equiv. NBS | Yield (%) | Regioselectivity (C3:C2) |
---|---|---|---|---|
DMF | 0 | 1.1 | 85 | >99:1 |
Acetonitrile | 25 | 1.0 | 78 | 98:2 |
THF | 40 | 1.2 | 65 | 95:5 |
Dichloromethane | 0 | 1.1 | 72 | 97:3 |
Critical factors include:
For substrates sensitive to electrophilic conditions or requiring orthogonal functional group tolerance, copper-catalyzed C–H bromination offers a robust alternative. Systems employing CuBr₂/phenanthroline complexes with LiOtBu as a base enable direct C3–H activation and bromination via a single-electron transfer (SET) mechanism. The catalytic cycle involves:
Catalyst System | Base | Bromide Source | Yield (%) | Scope Notes |
---|---|---|---|---|
CuBr (20 mol%)/Neocuproine | LiOtBu | CuBr₂ | 92 | Tolerates esters, ketones |
CuI (10 mol%)/DMEDA | Cs₂CO₃ | NBS | 88 | Compatible with free -NH |
CuCl (15 mol%)/BPhen | K₃PO₄ | KBr/H₂O₂ | 75 | Aqueous conditions |
Key advantages include functional group compatibility (esters, nitriles, unprotected -NH) and avoidance of strongly acidic/basic media. The electron-deficient nature of the 7-trifluoromethyl-substituted core slightly reduces reaction rates but enhances selectivity [5] [9].
Introducing the trifluoromethyl group at C7 typically occurs early in the synthesis due to the profound electronic effects of CF₃ on subsequent functionalization. Two primary strategies dominate: nucleophilic trifluoromethylation using MFSDA and transition metal-mediated coupling.
MFSDA serves as a stable precursor for the in situ generation of gaseous difluorophosgene (CF₂CO), which decarboxylates to nucleophilic CF₃⁻ equivalents. For halogenated pyrrolopyridines (e.g., 7-iodo-3-bromo derivative), the reaction proceeds under mild conditions [1] [6]:
Key Conditions:
Palladium or copper catalysis enables direct trifluoromethylation of 7-halogenated pyrrolo[3,2-b]pyridines using shelf-stable CF₃ sources. Two dominant mechanistic pathways exist:
Reductive Elimination: Forms the C7–CF₃ bond.Ligands like XantPhos or RuPhos suppress β-fluoride elimination, a key side reaction [6] [8].
Copper-Mediated Radical Pathways:Cu(I) complexes with phenanthroline ligands reduce Togni’s or Langlois’ reagents (NaSO₂CF₃), generating •CF₃ radicals that add to C7. The reaction tolerates the C3 bromine and free N–H groups [8].
Table 3: Trifluoromethylation Reagents and Catalytic Systems
CF₃ Source | Catalyst | Additive | Yield 7-CF₃ (%) | Advantages |
---|---|---|---|---|
TMSCF₃ | Pd(OAc)₂ (5 mol%)/XPhos | CsF | 82 | Low cost, mild conditions |
Umemoto’s Reagent | CuI (10 mol%)/Phenanthroline | K₃PO₄ | 78 | High selectivity |
NaSO₂CF₃ (Langlois) | tBuOOH (oxidant) | — | 70 | Air-stable, inexpensive |
Fluoroform (CF₃H) | KOH/DMSO | — | 65 | Extremely cheap CF₃ source |
A convergent route to the title compound involves late-stage trifluoromethylation of a 3-bromo-7-iodo precursor. This strategy leverages the orthogonal reactivity of halogens:
Synthetic Sequence Example:
Step 1: 7-Chloro-1H-pyrrolo[3,2-b]pyridine → (TMPMgCl•LiCl, −78°C; then I₂) → 7-Iodo-1H-pyrrolo[3,2-b]pyridineStep 2: Electrophilic bromination (NBS, DMF, 0°C) → 3-Bromo-7-iodo-1H-pyrrolo[3,2-b]pyridineStep 3: MFSDA (2.0 equiv), CsF (3.0 equiv), DMSO, 90°C → 3-Bromo-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine (Overall yield: 62%)
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: